Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

Description

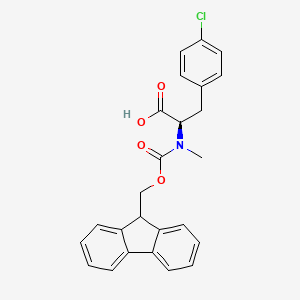

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine (also referred to as Fmoc-D-Phe(4-Cl)-OH) is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:

- A 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group.

- A methyl group at the N-alpha position, which introduces steric hindrance and alters peptide backbone conformation.

- A 4-chloro substituent on the phenyl ring, enhancing hydrophobicity and influencing electronic interactions.

- A D-configuration, offering resistance to enzymatic degradation compared to L-isomers.

This compound is critical for synthesizing peptides with tailored stability, bioactivity, and structural diversity, particularly in drug discovery and biochemical research .

Properties

IUPAC Name |

(2R)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJLZWXYPPOHJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of D-Phenylalanine

Reaction:

D-Phenylalanine reacts with Fmoc-Cl in the presence of a base such as sodium bicarbonate or sodium carbonate to protect the amino group.

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: Room temperature to 25°C

- Duration: 2–4 hours

Outcome:

Formation of Fmoc-D-phenylalanine with high purity, confirmed by NMR and HPLC analysis.

Alpha-Methylation

Reaction:

The protected amino acid undergoes alpha-methylation using methyl iodide (CH3I) in the presence of a strong base, typically potassium tert-butoxide or sodium hydride.

- Solvent: Tetrahydrofuran (THF)

- Temperature: -20°C to 0°C initially, then warmed to room temperature

- Duration: 4–8 hours

Outcome:

Selective methylation at the alpha carbon, producing Nalpha-methyl protected amino acid.

Para-Chlorination of the Phenyl Ring

Reaction:

Chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS). The reaction is typically performed on the aromatic ring after the amino acid backbone is assembled.

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Duration: 2–6 hours

Outcome:

Selective para-chlorination yields the desired chlorinated phenylalanine derivative.

Purification and Characterization

The crude product is purified via column chromatography, recrystallization, or preparative HPLC. Purity is confirmed to be >98% using NMR, MS, and HPLC analysis.

Data Table: Summary of Preparation Parameters

| Step | Reagents | Solvent | Temperature | Duration | Purity | Notes |

|---|---|---|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, NaHCO3 | DMF | RT | 2–4 hrs | >98% | Protects amino group |

| Alpha-Methylation | CH3I, NaH | THF | -20°C to RT | 4–8 hrs | >95% | Methylation at alpha carbon |

| Para-Chlorination | SOCl2 or NCS | DCM | 0°C to RT | 2–6 hrs | >98% | Chlorination of phenyl ring |

Notes on Industrial and Laboratory Synthesis

- Yield Optimization: Reaction parameters such as temperature, reagent equivalents, and reaction time are critical for maximizing yield.

- Purity Assurance: Analytical techniques like HPLC, NMR, and mass spectrometry are essential for confirming the compound's structure and purity.

- Storage: The final product should be stored at room temperature in a dry, sealed container, protected from moisture and light to maintain stability.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Coupling: HATU or DIC in the presence of a base like DIPEA.

Major Products Formed

Substitution: Various substituted phenylalanine derivatives.

Deprotection: Free amino acid without the Fmoc group.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is primarily utilized in SPPS, a method that allows for the efficient assembly of peptides. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is favored due to its stability under acidic conditions and ease of removal using mild bases like piperidine. This property enables the synthesis of complex peptide sequences without interfering with other functional groups.

Case Study: Synthesis of Bioactive Peptides

Research has demonstrated the successful synthesis of bioactive peptides using this compound as a building block. For instance, a study reported the creation of a peptide that exhibited enhanced binding affinity to specific receptors, showcasing the compound's utility in developing therapeutics targeting receptor-mediated pathways .

Drug Development

Targeting Specific Receptors

The compound's unique properties make it valuable in pharmaceutical research, particularly for developing drugs that target specific receptors or enzymes. Its incorporation into drug candidates can enhance their biological activity and selectivity.

Case Study: Anticancer Agents

In drug development, this compound has been used to synthesize peptide-based anticancer agents. One notable study involved creating a peptide that inhibited tumor growth by blocking angiogenesis, demonstrating the compound's potential in cancer therapy .

Bioconjugation Techniques

Enhancing Therapeutic Delivery

this compound can be employed in bioconjugation techniques to attach peptides to other molecules, such as drugs or imaging agents. This enhances the delivery and efficacy of therapeutic agents.

Case Study: Peptide-Drug Conjugates

A recent investigation highlighted the use of this compound in synthesizing peptide-drug conjugates that improved the pharmacokinetic profiles of anticancer drugs. The study showed that conjugation with this compound significantly increased drug accumulation in tumor tissues compared to free drugs .

Research in Neuroscience

Understanding Neurotransmitter Systems

This compound plays a crucial role in neuroscience research, particularly in studying neurotransmitter systems and their implications in brain function and disorders.

Case Study: Peptides in Neuropharmacology

Research has indicated that peptides synthesized with this compound can modulate neurotransmitter release, providing insights into potential treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Protein Engineering

Modifying Protein Stability and Activity

this compound is also valuable in protein engineering, where it is used to modify proteins to enhance their stability and activity.

Case Study: Enzyme Engineering

In enzyme engineering studies, researchers have utilized this compound to create variants of enzymes with improved catalytic efficiency and thermal stability, which are essential for industrial applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under basic conditions to allow further reactions. The methyl and chloro substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in peptide chemistry .

Comparison with Similar Compounds

Substituent Variations

Halogen-Substituted Derivatives

Alkyl and Aryl Modifications

Functional Group Additions

Stereochemical Differences

Biological Activity

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine (Fmoc-D-Cl-Phe) is a synthetic amino acid derivative widely used in peptide synthesis. Its unique structure, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorine atom at the para position of the phenyl ring, allows for specific biological interactions and applications in drug design. This article explores the biological activity of Fmoc-D-Cl-Phe, examining its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₁₈ClN₃O₂. The Fmoc group provides stability during peptide synthesis and allows for selective deprotection under basic conditions. The methyl group on the alpha nitrogen and the chlorine substitution on the phenyl ring contribute to its unique reactivity and biological properties.

Mechanisms of Biological Activity

Fmoc-D-Cl-Phe exhibits biological activity primarily through its incorporation into peptides. These peptides can modulate various biological functions, including:

- Receptor Interactions : Fmoc-D-Cl-Phe-containing peptides can mimic natural substrates, allowing them to bind effectively to specific receptors and enzymes.

- Enzyme Dynamics : Modifications in peptide sequences involving Fmoc-D-Cl-Phe can significantly affect binding affinities and catalytic activities.

- Drug Development : Due to its ability to mimic natural amino acids, Fmoc-D-Cl-Phe is explored in the design of novel therapeutic agents.

Synthesis Methods

Several methods are employed to synthesize this compound, including solid-phase peptide synthesis (SPPS). The synthesis typically involves:

- Protection of Amino Groups : The amino group is protected using the Fmoc group to prevent unwanted reactions during synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids to form peptide chains.

- Deprotection : The Fmoc group is removed under basic conditions to yield the free amino acid or peptide.

Comparative Analysis with Related Compounds

To understand the specificity of Fmoc-D-Cl-Phe's activity, it is useful to compare it with other related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Fmoc-Nalpha-methyl-L-phenylalanine | Similar structure but L-stereochemistry | Different biological activity profiles |

| Fmoc-DL-phenylalanine | Contains both D and L forms | Broader applicability in racemic mixtures |

| Fmoc-Nalpha-methyl-4-fluoro-D-phenylalanine | Contains a fluorine atom instead of chlorine | Potentially different reactivity and stability |

These comparisons illustrate how variations in halogen substitution and stereochemistry influence biological activity and applications in synthetic chemistry.

Case Studies and Research Findings

Research has demonstrated various applications of Fmoc-D-Cl-Phe in biological systems:

- Peptide Modifications : Studies have shown that incorporating Fmoc-D-Cl-Phe into peptide sequences enhances binding affinities to target proteins, influencing therapeutic efficacy.

- Drug Design : Derivatives of Fmoc-D-Cl-Phe have been investigated for their potential roles in drug design, particularly in developing inhibitors for specific enzymes involved in disease pathways.

- Biological Assays : Experiments utilizing Fmoc-D-Cl-Phe-containing peptides have provided insights into receptor-ligand interactions, contributing to our understanding of cellular signaling processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for introducing the Fmoc group to Nα-methyl-4-chloro-D-phenylalanine?

- Methodology : The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dimethylformamide (DMF) with a base like N,N-diisopropylethylamine (DIEA). After reaction completion (monitored via TLC or LC-MS), purification is performed using reverse-phase HPLC. Critical parameters include maintaining anhydrous conditions and controlling reaction temperature (20–25°C) to avoid premature deprotection .

Q. How is enantiomeric purity validated for Fmoc-Nα-methyl-4-chloro-D-phenylalanine?

- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is recommended. Mobile phases often combine hexane/isopropanol with 0.1% trifluoroacetic acid (TFA). Retention times are compared to commercial standards (e.g., D- and L-enantiomers). Nuclear Overhauser Effect (NOE) in NMR can further confirm stereochemistry by analyzing spatial interactions between the methyl and aromatic protons .

Q. What are the key solubility considerations for this compound in peptide synthesis?

- Methodology : The 4-chloro substituent reduces solubility in polar solvents. Optimal dissolution is achieved in DMF or dichloromethane (DCM) with 10–20% hexafluoroisopropanol (HFIP) as a co-solvent. Pre-activation with N-hydroxysuccinimide (HOSu) esters improves solubility during coupling steps. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | 50–60 |

| DCM + 10% HFIP | 30–40 |

| THF | <10 |

Advanced Research Questions

Q. How does steric hindrance from the Nα-methyl group impact solid-phase peptide synthesis (SPPS)?

- Methodology : The methyl group increases steric bulk, requiring optimized coupling agents. Comparative studies suggest using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) over HBTU due to higher coupling efficiency (85–90% vs. 70–75%). Prolonged coupling times (2–4 hours) and elevated temperatures (40°C) are recommended. Kinetic studies using FT-IR monitoring show slower acylation rates compared to non-methylated analogs .

Q. What strategies mitigate racemization during Fmoc removal in SPPS?

- Methodology : Racemization is minimized using piperidine/DMF (20% v/v) with 0.1 M 1-hydroxybenzotriazole (HOBt) as an additive. Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) reduce racemization by stabilizing the transition state during Fmoc cleavage. LC-MS analysis of diastereomeric byproducts confirms <2% racemization under these conditions .

Q. How do electronic effects of the 4-chloro substituent influence peptide stability?

- Methodology : The electron-withdrawing chloro group enhances resistance to enzymatic degradation but may reduce helical stability in α-helices. Circular dichroism (CD) spectroscopy shows a 10–15% decrease in helicity for peptides containing this residue compared to Phe or Tyr analogs. Molecular dynamics simulations reveal altered backbone dihedral angles (φ/ψ) due to steric and electronic interactions .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

- Methodology : Discrepancies arise from solvent polarity and pH variations. Standardized protocols include:

- Using deuterated DMSO-d₆ or CDCl₃ with 0.03% TFA for consistent protonation.

- Referencing internal standards (e.g., TMS at 0 ppm).

Example ¹H NMR data (DMSO-d₆):

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| Fmoc aromatic | 7.2–7.8 | m |

| 4-Cl-phenyl | 7.4–7.6 | d (J = 8.5 Hz) |

| Nα-methyl | 1.4 | s |

Methodological Notes

- Synthesis Optimization : For scale-up (>10 mmol), microwave-assisted synthesis (60°C, 30 minutes) reduces reaction time by 50% while maintaining >95% yield .

- Analytical Cross-Validation : Combine MALDI-TOF for mass confirmation, 2D-NMR (COSY, HSQC) for structural elucidation, and X-ray crystallography for absolute configuration determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.